3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl-

Platelet aggregation inhibition Pyrazolidinedione SAR Meta-halogen substitution

3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl- (CAS 20358-29-6), systematically named 4-[3-(3-bromo-4-methylphenyl)-3-oxopropyl]-1,2-diphenyl-3,5-pyrazolidinedione, is a brominated pyrazolidinedione derivative with molecular formula C25H21BrN2O3 and molecular weight 477.35 g/mol. This compound belongs to the phenylbutazone structural class, sharing the 1,2-diphenyl-3,5-pyrazolidinedione core with the prototypical NSAID phenylbutazone (CAS 50-33-9), but is distinguished by a 3-(3-bromo-4-methylphenyl)-3-oxopropyl substituent at the 4-position, placing it within the ketophenylbutazone (kebuzone) derivative series.

Molecular Formula C25H21BrN2O3
Molecular Weight 477.3 g/mol
CAS No. 20358-29-6
Cat. No. B12889532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl-
CAS20358-29-6
Molecular FormulaC25H21BrN2O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br
InChIInChI=1S/C25H21BrN2O3/c1-17-12-13-18(16-22(17)26)23(29)15-14-21-24(30)27(19-8-4-2-5-9-19)28(25(21)31)20-10-6-3-7-11-20/h2-13,16,21H,14-15H2,1H3
InChIKeyPLFPADDCCMKBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl- (CAS 20358-29-6): Procurement-Grade Overview for Pyrazolidinedione Reference Standards


3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl- (CAS 20358-29-6), systematically named 4-[3-(3-bromo-4-methylphenyl)-3-oxopropyl]-1,2-diphenyl-3,5-pyrazolidinedione, is a brominated pyrazolidinedione derivative with molecular formula C25H21BrN2O3 and molecular weight 477.35 g/mol . This compound belongs to the phenylbutazone structural class, sharing the 1,2-diphenyl-3,5-pyrazolidinedione core with the prototypical NSAID phenylbutazone (CAS 50-33-9), but is distinguished by a 3-(3-bromo-4-methylphenyl)-3-oxopropyl substituent at the 4-position, placing it within the ketophenylbutazone (kebuzone) derivative series [1]. The meta-bromine substitution on the 4-methylphenyl ring represents a specific structural modification that differentiates it from both the parent kebuzone (CAS 853-34-9) and the para-bromo positional isomer (CAS 16264-99-6) [2].

Why Generic Pyrazolidinedione Substitution Fails: Structural Differentiation of CAS 20358-29-6 from Phenylbutazone-Class Analogs


Within the 3,5-pyrazolidinedione class, the nature and position of the 4-substituent fundamentally determines biological activity, analytical behavior, and metabolic fate. Phenylbutazone (4-butyl), oxyphenbutazone (4-butyl with para-hydroxyphenyl), kebuzone (4-(3-oxobutyl)), and the target compound (4-(3-(3-bromo-4-methylphenyl)-3-oxopropyl)) are not interchangeable in analytical or pharmacological contexts [1]. Critically, published comparative platelet aggregation studies demonstrate that halogen substitution at the meta position of the phenyl ring attached to the 4-alkyl side chain yields compounds with quantitatively higher inhibitory activities against secondary platelet aggregation than unsubstituted analogs [2]. Furthermore, the bromine atom confers distinct physicochemical properties—including altered chromatographic retention on reversed-phase HPLC, a characteristic isotopic pattern in mass spectrometry (79Br/81Br ~1:1 ratio), and the ability to undergo quantitative N-bromosuccinimide titration—that are absent in non-brominated class members, making indiscriminate substitution analytically invalid [3].

Quantitative Differentiation Evidence for CAS 20358-29-6: A Comparator-Anchored Procurement Guide


Meta-Bromo Substitution on the 4-Alkyl Side Chain Phenyl Ring Enhances Antiplatelet Activity Relative to Unsubstituted 3-Oxoalkyl Pyrazolidinediones

In a comparative study by Čepelák et al. (1979), quantitative in vitro and ex vivo platelet aggregation assays were conducted on phenylbutazone and a series of 3-oxoalkyl-substituted diphenyldioxopyrazolidines including kebuzone, tribuzone, and benzopyrazone. The study explicitly reports that substitution on the phenyl ring attached to the alkyl side chain—specifically halogenation at the meta position—yielded compounds with higher inhibitory activities against secondary platelet aggregation (induced by adrenaline and collagen) compared to the unsubstituted parent 3-oxoalkyl derivatives [1]. The target compound CAS 20358-29-6 carries a bromine atom at the meta position of the 4-methylphenyl ring, directly corresponding to this activity-enhancing substitution pattern. In contrast, kebuzone (CAS 853-34-9) and tribuzone lack aromatic halogenation on their side chains.

Platelet aggregation inhibition Pyrazolidinedione SAR Meta-halogen substitution

Distinct Molecular Weight and Formula Enable Unambiguous Mass Spectrometric Discrimination from Non-Brominated Class Members

The target compound (C25H21BrN2O3, monoisotopic mass ~476.07 Da, average MW 477.35 g/mol) is differentiated from all major non-brominated phenylbutazone-class compounds by a characteristic bromine isotopic signature (79Br:81Br ~1:1 natural abundance) and substantially higher molecular weight . Phenylbutazone (C19H20N2O2, MW 308.37), oxyphenbutazone (C19H20N2O3, MW 324.37), γ-hydroxyphenylbutazone (C19H20N2O3, MW 324.37), and kebuzone (C19H18N2O3, MW 322.36) all lack bromine and cluster below ~325 Da [1]. The ~153 Da mass increment and distinctive M/M+2 doublet (Δm ~2 Da, ~1:1 ratio) provide unambiguous MS identification even in complex biological matrices, whereas non-brominated analogs produce only M peaks without the isotopic doublet [2].

Mass spectrometry Isotopic pattern Analytical method development

Bromine Atom Permits Quantitative N-Bromosuccinimide Titration: Analytical Differentiation from Non-Brominated Pyrazolidinediones

Amer et al. (1982) demonstrated that pyrazolidinedione derivatives including phenylbutazone, oxyphenbutazone, and sulfinpyrazone are brominated readily and quantitatively by N-bromosuccinimide (NBS) in acetic acid medium to their corresponding 4-bromo derivatives, with the reaction stoichiometry confirmed by molar ratio calculation and elemental microanalysis of isolated 4-bromo products [1]. The target compound CAS 20358-29-6, already bearing a bromine atom in its side-chain aryl ring, presents a structurally distinct substrate for NBS-based analytical methods. It can serve as a characterized 4-bromo reference standard for validating NBS titration protocols, whereas non-brominated analogs (phenylbutazone, oxyphenbutazone, kebuzone) require in situ bromination and cannot function as pre-formed brominated reference materials [2].

Quantitative analysis N-bromosuccinimide titration Pharmaceutical quality control

Positional Isomerism (Meta-Br, 4-Methyl vs. Para-Br, No Methyl) Enables Chromatographic and Spectral Differentiation from CAS 16264-99-6

CAS 20358-29-6 (meta-bromo, 4-methylphenyl; C25H21BrN2O3, MW 477.35) and its closest positional isomer CAS 16264-99-6 (para-bromo, no methyl substituent; C24H19BrN2O3, MW 463.32) differ by a CH2 group and the position of bromine on the aryl ring [1]. The para-bromo isomer has documented NMR, FTIR, and UV-Vis spectral data in the Wiley KnowItAll/SpectraBase library [1]. These two isomers are expected to exhibit distinct retention on reversed-phase HPLC (C18) due to differences in both carbon count and halogen position affecting lipophilicity, as well as distinguishable NMR aromatic proton coupling patterns (meta vs. para substitution) and IR fingerprint region absorption bands. The methyl group on the target compound additionally alters steric and electronic properties of the aryl ketone moiety.

Positional isomer resolution Chromatographic selectivity Spectral fingerprinting

Structural Relationship to the Kebuzone Metabolic Pathway Positions CAS 20358-29-6 as a Brominated Derivative Reference for Metabolism Studies

Kebuzone (ketophenylbutazone, CAS 853-34-9) is metabolized to γ-hydroxyphenylbutazone (CAS 568-76-3) and other derivatives, with validated HPLC methods available for simultaneous quantification in blood, plasma, and erythrocytes using C18 solid-phase extraction and UV detection at 247 nm [1][2]. The target compound CAS 20358-29-6 represents a brominated structural analog of the kebuzone metabolite series wherein the 3-oxobutyl side chain is replaced by a 3-(3-bromo-4-methylphenyl)-3-oxopropyl group . This structural relationship positions CAS 20358-29-6 as a potentially useful internal standard or reference compound for kebuzone metabolism studies, offering the advantage of the bromine atom for selective MS detection while retaining the core pyrazolidinedione scaffold and 3-oxoalkyl substitution pattern.

Drug metabolism Kebuzone Reference standard HPLC method validation

Limitations Acknowledgment: Gaps in Direct Quantitative Head-to-Head Data for CAS 20358-29-6

It must be explicitly noted that the compound CAS 20358-29-6 lacks published direct head-to-head quantitative pharmacological data (IC50, Ki, ED50, or clinical endpoints) against named comparators in peer-reviewed literature accessible within the search scope. No study was identified that directly measures and reports the anti-inflammatory potency, COX inhibition, analgesic efficacy, or pharmacokinetic parameters of this exact compound versus phenylbutazone, kebuzone, oxyphenbutazone, or the para-bromo isomer. The strongest available differentiation evidence derives from class-level SAR inference (meta-halogen enhancement of antiplatelet activity reported for the broader 3-oxoalkyl pyrazolidinedione series) and from analytical/physicochemical differentiation (molecular weight, bromine isotopic pattern, chromatographic behavior). Procurement decisions should weigh this evidence gap: CAS 20358-29-6 is positioned as a specialty research chemical and potential reference standard, not as a well-characterized lead compound with established in vivo pharmacology. Users requiring robust comparative bioactivity data should verify availability of unpublished vendor characterization data or commission bespoke comparative studies prior to large-scale procurement.

Data gap assessment Procurement risk Research compound

Optimal Procurement and Application Scenarios for 3,5-Pyrazolidinedione, 4-(2-(3-bromo-p-toluoyl)ethyl)-1,2-diphenyl- (CAS 20358-29-6)


Analytical Reference Standard for N-Bromosuccinimide Titration Method Development and Validation

As a natively brominated pyrazolidinedione, CAS 20358-29-6 can serve as a pre-characterized reference material for developing, validating, and calibrating NBS-based quantitative titration methods for pyrazolidinedione NSAIDs. Per Amer et al. (1982), non-brominated pyrazolidinediones are quantitatively brominated at the 4-position by NBS in acetic acid, and a pre-formed brominated reference such as this compound can reduce method uncertainty compared to relying solely on in situ-generated brominated intermediates [1]. Quality control laboratories supporting pharmaceutical manufacturing of phenylbutazone-class drugs represent the primary industrial application.

Internal Standard Candidate for LC-MS/MS Pharmacokinetic Studies of Kebuzone and Related 3-Oxoalkyl Pyrazolidinediones

The bromine atom provides a distinctive isotopic doublet (79Br/81Br, ~1:1) and ~153 Da mass shift relative to non-halogenated kebuzone metabolites, enabling selective mass spectrometric detection without interference from endogenous compounds [1]. Validated HPLC methods for kebuzone determination in whole blood, plasma, and erythrocytes using C18 solid-phase extraction and UV detection at 247 nm (Klimeš et al., 1996) could be adapted to incorporate this brominated analog as an internal standard, provided its chromatographic resolution from the parent drug and its metabolites is confirmed [2].

Structure-Activity Relationship (SAR) Probe for Meta-Halogen Effects on Platelet Aggregation Inhibition

The seminal comparative study by Čepelák et al. (1979) identified that meta-halogen substitution on the phenyl ring of the 4-alkyl side chain in 3-oxoalkyl pyrazolidinediones enhances inhibitory activity against secondary platelet aggregation (adrenaline- and collagen-induced) [1]. CAS 20358-29-6, with its meta-bromo, 4-methylphenyl substitution pattern, embodies this SAR principle and can be used as a probe compound in follow-up platelet aggregation studies to quantitatively benchmark the magnitude of the meta-bromo enhancement effect against unsubstituted kebuzone or tribuzone under standardized assay conditions.

Isomer-Specific Impurity Profiling in Pyrazolidinedione Pharmaceutical Development

The existence of the para-bromo positional isomer (CAS 16264-99-6, C24H19BrN2O3, MW 463.32) creates a requirement for isomer-resolved analytical methods in any synthetic or pharmaceutical context where brominated pyrazolidinedione intermediates are used [1][2]. CAS 20358-29-6, differentiated from its para isomer by a methyl group and bromine position, can serve as a system suitability standard for validating HPLC or UPLC methods capable of resolving these closely related positional isomers—a critical capability for pharmaceutical impurity profiling and regulatory submission.

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